molecular formula C13H12N2O2 B009195 4-Benzyl-2-nitroaniline CAS No. 105957-88-8

4-Benzyl-2-nitroaniline

Cat. No. B009195
M. Wt: 228.25 g/mol
InChI Key: HIESYFWWUDRAPU-UHFFFAOYSA-N
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Description

4-Benzyl-2-nitroaniline is an organic compound . It is a derivative of nitroaniline, which is a yellow solid and is one of three isomers of nitroaniline . It is used as an intermediate in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and as a corrosion inhibitor .


Synthesis Analysis

The synthesis of 4-Benzyl-2-nitroaniline involves several steps. One method involves protecting acylation amino group using ortho-toludiene as a raw material and using acetic acid as an acylation agent. This is followed by a nitrification reaction on the reaction liquid obtained in the previous step using concentrated nitric acid as a nitrifying agent to obtain a nitrified solid. The nitrified solid then undergoes a hydrolysis reaction using concentrated hydrochloric acid as a hydrolysis reagent. Finally, the pH of the reaction liquid obtained in the previous step is regulated to 1-2, and filtering and recrystallizing an obtained filter cake to obtain the 2-methyl-4-nitrophenylamine .


Molecular Structure Analysis

The molecular structure of 4-Benzyl-2-nitroaniline was established by the characterization study of single crystal X-ray diffraction. This conforming monoclinic crystal structure with the P2 1 space group . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The chemical reactions of 4-Benzyl-2-nitroaniline involve nucleophilic aromatic substitution reactions. These reactions are characterized by the replacement of one of the substituents in an aromatic ring by a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Benzyl-2-nitroaniline include its crystalline nature, which was confirmed by a powder X-ray diffraction analysis . The compound also exhibits nonlinear optical properties, which make it a promising material for use in optoelectronic devices .

Future Directions

The future directions for the use of 4-Benzyl-2-nitroaniline include its potential application in the fields of LC devices and displays. The dispersion of organic N‑benzyl‑2‑methyl‑4‑nitroaniline (BNA) in nematic liquid crystals (LCs) is studied. BNA doping decreases the threshold voltage of cell because of the reduced splay elastic constant and increased dielectric anisotropy of the LC mixture .

properties

IUPAC Name

4-benzyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-12-7-6-11(9-13(12)15(16)17)8-10-4-2-1-3-5-10/h1-7,9H,8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIESYFWWUDRAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-2-nitroaniline

Synthesis routes and methods I

Procedure details

To 20.4 parts of 36% w/w hydrochloric acid in which had previously been dissolved 13.4 parts of anhydrous zinc chloride are added 27.6 parts of o-nitro-aniline and 10.8 parts of benzyl alcohol. This mixture is stirred under reflux temperature for 6 hours and then poured into a hot solution of 50 parts of sodium hydroxide in 100 parts of water. After allowing the decomposed reaction mixtures to cool the organic phase is extracted with ether, and the ether solution washed with water, the ether evaporated and the residue distilled to give a fraction with boiling point 192°-8° C. at 0.4 millibars. This fraction after dilution with 40°-60° petroleum ether containing a little ether yields 4-benzyl-2-nitro-aniline m.p. 80°-3° C.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

4-Aminodiphenylmethane (5.00 g, 27 mmol) was added in portions to acetic anhydride (26 mL, 273 mmol) with rapid stirring. A solid mass formed which was liberated by the addition of 15 mL additional acetic anhydride. The reaction was allowed to cool to ambient temp, and nitric acid (2.0 mL, 41 mmol) was added slowly dropwise via addition funnel over 30 min. The homogeneous red mixture was allowed to stir overnight and poured into a rapidly stirring solution of 30 mL water, 7 mL conc. HCl, and 24 mL EtOH (exothermic!). The reaction was allowed to cool and was then heated to reflux for ˜4 h, cooled and poured onto ice and neutralized with 10N NaOH to pH 8-9. The aqueous layer was extracted 3×DCM and dried over sodium sulfate, filtered, and concentrated. The resulting dark red oil was purified by silica gel chromatography, ISCO 120 g, 0-20% EtOAc/hexanes, to give 4-benzyl-2-nitrobenzenamine as a red oil. MS (ESI) m/z: Calculated: 228.1; Observed: 229.0 (M++1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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